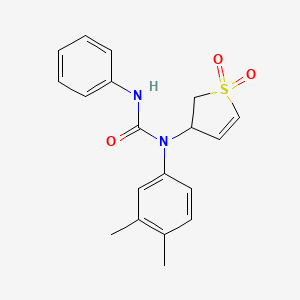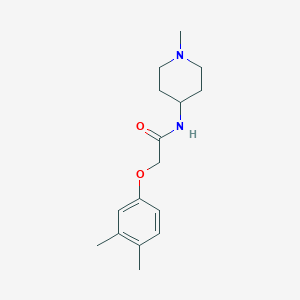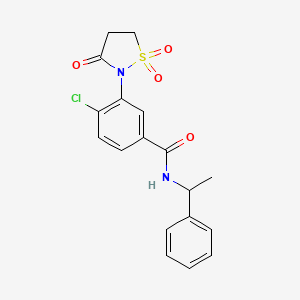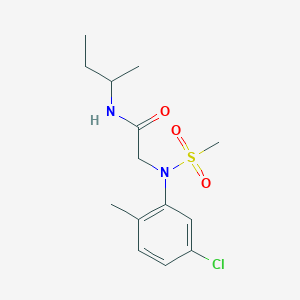![molecular formula C18H14N2O4 B5065208 1-{[(4-methoxy-2-nitrophenyl)imino]methyl}-2-naphthol](/img/structure/B5065208.png)
1-{[(4-methoxy-2-nitrophenyl)imino]methyl}-2-naphthol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[(4-methoxy-2-nitrophenyl)imino]methyl}-2-naphthol, also known as MNPN, is a chemical compound that has gained significant attention in the field of scientific research. It is a highly potent and selective inhibitor of certain enzymes, making it a valuable tool in the study of various biochemical and physiological processes.
Aplicaciones Científicas De Investigación
1-{[(4-methoxy-2-nitrophenyl)imino]methyl}-2-naphthol has been used in a variety of scientific research applications, including the study of enzyme kinetics, protein-protein interactions, and signal transduction pathways. It has been shown to selectively inhibit certain enzymes, such as protein tyrosine phosphatases, which are involved in various cellular processes. 1-{[(4-methoxy-2-nitrophenyl)imino]methyl}-2-naphthol has also been used to study the role of these enzymes in diseases such as cancer, diabetes, and autoimmune disorders.
Mecanismo De Acción
1-{[(4-methoxy-2-nitrophenyl)imino]methyl}-2-naphthol acts as a competitive inhibitor of certain enzymes, binding to the active site and preventing the substrate from binding. It has been shown to selectively inhibit certain enzymes, such as protein tyrosine phosphatases, while having little effect on others. This selectivity makes 1-{[(4-methoxy-2-nitrophenyl)imino]methyl}-2-naphthol a valuable tool in the study of various biochemical and physiological processes.
Biochemical and Physiological Effects:
1-{[(4-methoxy-2-nitrophenyl)imino]methyl}-2-naphthol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and modulate immune responses. 1-{[(4-methoxy-2-nitrophenyl)imino]methyl}-2-naphthol has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-{[(4-methoxy-2-nitrophenyl)imino]methyl}-2-naphthol has several advantages as a research tool. It is a highly potent and selective inhibitor of certain enzymes, making it a valuable tool in the study of various biochemical and physiological processes. 1-{[(4-methoxy-2-nitrophenyl)imino]methyl}-2-naphthol is also relatively easy to synthesize, allowing for large-scale production. However, 1-{[(4-methoxy-2-nitrophenyl)imino]methyl}-2-naphthol has some limitations as well. It is highly reactive and can be toxic at high concentrations, making careful handling and storage necessary. Additionally, its selectivity can limit its usefulness in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-{[(4-methoxy-2-nitrophenyl)imino]methyl}-2-naphthol. One area of interest is the development of 1-{[(4-methoxy-2-nitrophenyl)imino]methyl}-2-naphthol analogs with improved selectivity and potency. Another area of interest is the study of the role of protein tyrosine phosphatases in various diseases and the potential therapeutic applications of 1-{[(4-methoxy-2-nitrophenyl)imino]methyl}-2-naphthol. Additionally, 1-{[(4-methoxy-2-nitrophenyl)imino]methyl}-2-naphthol could be used in the development of new diagnostic tools for diseases such as cancer and autoimmune disorders. Overall, 1-{[(4-methoxy-2-nitrophenyl)imino]methyl}-2-naphthol has significant potential as a research tool and therapeutic agent, and further research is needed to fully explore its applications.
Métodos De Síntesis
1-{[(4-methoxy-2-nitrophenyl)imino]methyl}-2-naphthol can be synthesized using a multi-step process that involves the reaction of 4-methoxy-2-nitrobenzaldehyde with 2-naphthol in the presence of a catalyst. The resulting product is then treated with a reducing agent to yield 1-{[(4-methoxy-2-nitrophenyl)imino]methyl}-2-naphthol. This synthesis method has been optimized to produce high yields of pure 1-{[(4-methoxy-2-nitrophenyl)imino]methyl}-2-naphthol.
Propiedades
IUPAC Name |
1-[(4-methoxy-2-nitrophenyl)iminomethyl]naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c1-24-13-7-8-16(17(10-13)20(22)23)19-11-15-14-5-3-2-4-12(14)6-9-18(15)21/h2-11,21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPBEISDYXVPEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N=CC2=C(C=CC3=CC=CC=C32)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{(E)-[(4-methoxy-2-nitrophenyl)imino]methyl}naphthalen-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-5,6,7-trimethyl-1-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium perchlorate](/img/structure/B5065129.png)
![1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2-(4-morpholinyl)-2-oxoethanone](/img/structure/B5065137.png)


![1-(3-fluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B5065164.png)
![N-(5-chloro-2-pyridinyl)-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5065166.png)
![N-[3-(acetylamino)phenyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B5065178.png)


![2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-phenoxyphenyl)acetamide](/img/structure/B5065218.png)
![2-[(4-nitrobenzoyl)amino]ethyl acetate](/img/structure/B5065225.png)
![3-[4-(3-chlorophenyl)-1-piperazinyl]-1-(4-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B5065231.png)

![N-[4-(benzyloxy)-3-methoxybenzyl]-4-methoxy-3-biphenylamine](/img/structure/B5065249.png)